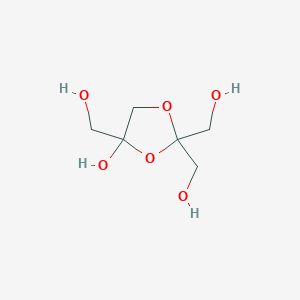
2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol typically involves the reaction of formaldehyde with pentaerythritol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
化学反应分析
Types of Reactions: 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to modify other molecules, potentially leading to therapeutic effects.
相似化合物的比较
Pentaerythritol: A polyol with four hydroxymethyl groups, used in the synthesis of explosives, plastics, and pharmaceuticals.
Trimethylolpropane: A triol with three hydroxymethyl groups, used in the production of alkyd resins and polyurethanes.
Glycerol: A simple polyol with three hydroxyl groups, widely used in food, pharmaceuticals, and cosmetics.
Uniqueness: 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to other polyols. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
675841-66-4 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
2,2,4-tris(hydroxymethyl)-1,3-dioxolan-4-ol |
InChI |
InChI=1S/C6H12O6/c7-1-5(10)4-11-6(2-8,3-9)12-5/h7-10H,1-4H2 |
InChI 键 |
UYHAIJBBDSCNPI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)(CO)CO)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



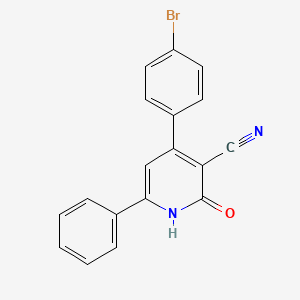
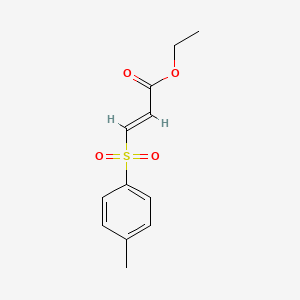
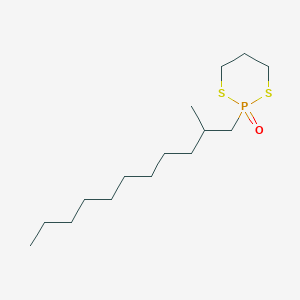
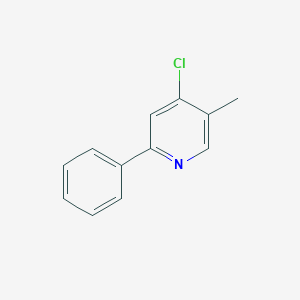
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
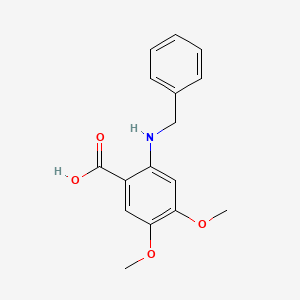
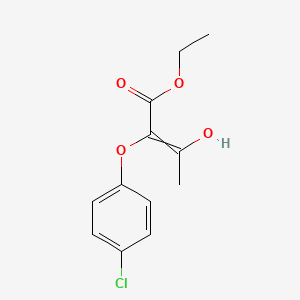

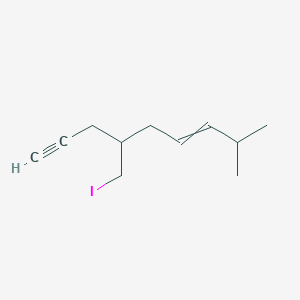
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
